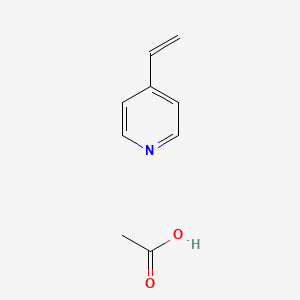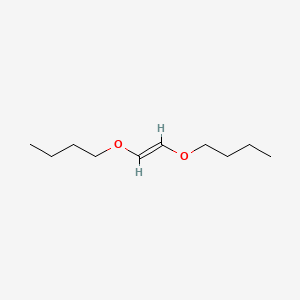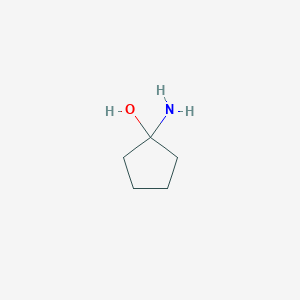
Acetic acid;4-ethenylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;4-ethenylpyridine is a compound that combines the properties of acetic acid and 4-ethenylpyridine Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar 4-ethenylpyridine, on the other hand, is a derivative of pyridine, a basic heterocyclic organic compound with a nitrogen atom in its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-ethenylpyridine can be achieved through various methods. One common approach involves the reaction of 4-ethenylpyridine with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to a specific temperature to facilitate the reaction. The resulting product is then purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes. One method includes the catalytic reaction of 4-ethenylpyridine with acetic acid in the presence of a suitable catalyst, such as sulfuric acid or phosphoric acid. The reaction is carried out in a reactor under controlled temperature and pressure conditions to maximize yield and purity. The final product is then subjected to purification steps, such as distillation or chromatography, to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;4-ethenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions, amines) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated compounds, substituted pyridines.
Wissenschaftliche Forschungsanwendungen
Acetic acid;4-ethenylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of acetic acid;4-ethenylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. In biological systems, it may interact with proteins or nucleic acids, affecting their structure and function. The exact mechanism depends on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine: A basic heterocyclic compound with a nitrogen atom in its ring structure.
4-Vinylpyridine: Similar to 4-ethenylpyridine but with a vinyl group instead of an ethenyl group.
Acetic Acid: A simple carboxylic acid known for its sour taste and pungent smell.
Uniqueness
Acetic acid;4-ethenylpyridine is unique due to its combination of properties from both acetic acid and 4-ethenylpyridine. This dual nature allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry. Its ability to act as both an acid and a base, as well as its potential to form coordination complexes, sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
76741-72-5 |
|---|---|
Molekularformel |
C9H11NO2 |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
acetic acid;4-ethenylpyridine |
InChI |
InChI=1S/C7H7N.C2H4O2/c1-2-7-3-5-8-6-4-7;1-2(3)4/h2-6H,1H2;1H3,(H,3,4) |
InChI-Schlüssel |
FOSQNSTXNUWWJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C=CC1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[4-(Dimethylsulfamoyl)phenyl]-N-methylpropanamide](/img/structure/B14450224.png)





